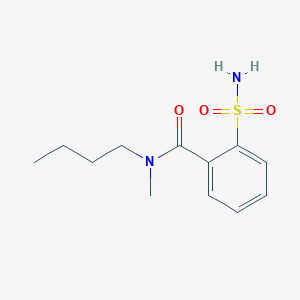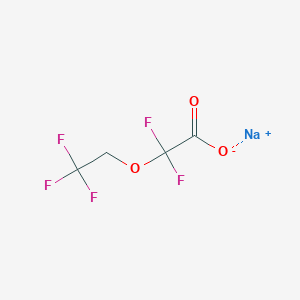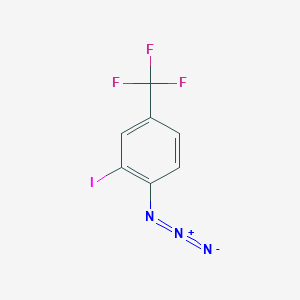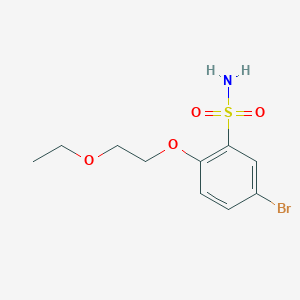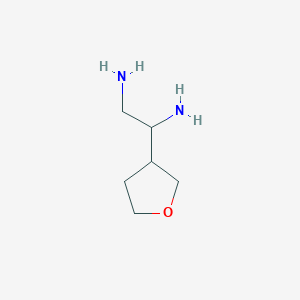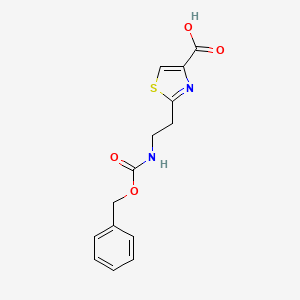![molecular formula C8H9LiN2O2 B13516446 lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)
lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of a lithium ion and a carboxylate group attached to the imidazo[1,5-a]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, washing, and drying.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazo[1,5-a]pyridine ring.
Substitution: The carboxylate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, while reduction can produce imidazo[1,5-a]pyridine-3-carboxylate esters.
Scientific Research Applications
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The imidazo[1,5-a]pyridine ring system can interact with cellular receptors and proteins, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Lithium(1+) 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: This compound has a methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
Lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate: The position of the methyl group and carboxylate group differs, leading to variations in its properties and applications.
Lithium(1+) 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate:
Properties
Molecular Formula |
C8H9LiN2O2 |
|---|---|
Molecular Weight |
172.1 g/mol |
IUPAC Name |
lithium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2.Li/c11-8(12)7-9-5-6-3-1-2-4-10(6)7;/h5H,1-4H2,(H,11,12);/q;+1/p-1 |
InChI Key |
AHMZKFROBIEDTR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CCN2C(=CN=C2C(=O)[O-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
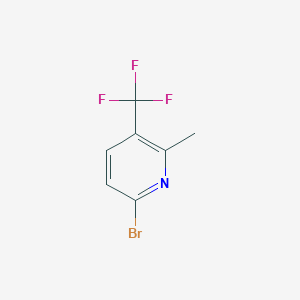

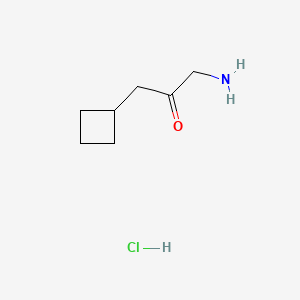

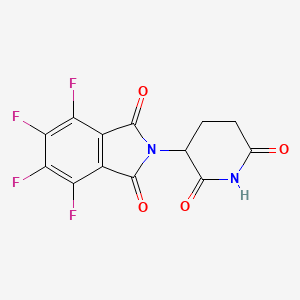
![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
